Cas no 5021-50-1 (4H,7H-1,3thiazolo5,4-dpyrimidin-7-one)
4H,7H-1,3thiazolo5,4-dpyrimidin-7-one Chemical and Physical Properties
Names and Identifiers
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- Thiazolo[5,4-d]pyrimidin-7-ol
- 6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one
- 6H-thiazolo[5,4-d]pyrimidin-7-one
- 7-Hydroxy-thiazolo<4.5-d>pyrimidin
- thiazolo[5,4-d]pyrimidin-7(4h)-one
- Thiazolo<4.5-d>pyrimidin-7-ol
- 4H,7H-1,3thiazolo5,4-dpyrimidin-7-one
- 5021-50-1
- SCHEMBL11920260
- EN300-3483578
- E76262
- [1,3]Thiazolo[5,4-d]pyrimidin-7(6H)-one
- AMY15993
- SCHEMBL26505988
- 6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-7-one
- Z2757095244
- SCHEMBL20674647
- DTXSID40553686
- CS-0187694
- BS-50106
-
- MDL: MFCD31719107
- Inchi: 1S/C5H3N3OS/c9-4-3-5(7-1-6-4)10-2-8-3/h1-2H,(H,6,7,9)
- InChI Key: LCCSENBGKDLDAP-UHFFFAOYSA-N
- SMILES: S1C=NC2C(NC=NC1=2)=O
Computed Properties
- Exact Mass: 153.00000
- Monoisotopic Mass: 152.99968290g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 82.6Ų
Experimental Properties
- PSA: 86.88000
- LogP: 0.37960
4H,7H-1,3thiazolo5,4-dpyrimidin-7-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4H,7H-1,3thiazolo5,4-dpyrimidin-7-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD896-50mg |
4H,7H-1,3thiazolo5,4-dpyrimidin-7-one |
5021-50-1 | 95+% | 50mg |
573.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD896-200mg |
4H,7H-1,3thiazolo5,4-dpyrimidin-7-one |
5021-50-1 | 95+% | 200mg |
1432.0CNY | 2021-07-15 | |
| Chemenu | CM164819-250mg |
thiazolo[5,4-d]pyrimidin-7-ol |
5021-50-1 | 95% | 250mg |
$166 | 2024-07-16 | |
| Chemenu | CM164819-1g |
thiazolo[5,4-d]pyrimidin-7-ol |
5021-50-1 | 95% | 1g |
$416 | 2024-07-16 | |
| eNovation Chemicals LLC | Y1211798-5g |
Thiazolo[5,4-d]pyrimidin-7-ol |
5021-50-1 | 95% | 5g |
$2100 | 2024-07-23 | |
| Ambeed | A122212-50mg |
Thiazolo[5,4-d]pyrimidin-7-ol |
5021-50-1 | 95% | 50mg |
$125.0 | 2025-02-21 | |
| Ambeed | A122212-100mg |
Thiazolo[5,4-d]pyrimidin-7-ol |
5021-50-1 | 95% | 100mg |
$168.0 | 2025-02-21 | |
| Ambeed | A122212-250mg |
Thiazolo[5,4-d]pyrimidin-7-ol |
5021-50-1 | 95% | 250mg |
$253.0 | 2025-02-21 | |
| Ambeed | A122212-1g |
Thiazolo[5,4-d]pyrimidin-7-ol |
5021-50-1 | 95% | 1g |
$637.0 | 2025-02-21 | |
| Enamine | EN300-3483578-0.05g |
4H,7H-[1,3]thiazolo[5,4-d]pyrimidin-7-one |
5021-50-1 | 95% | 0.05g |
$226.0 | 2023-07-06 |
4H,7H-1,3thiazolo5,4-dpyrimidin-7-one Suppliers
4H,7H-1,3thiazolo5,4-dpyrimidin-7-one Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 4H,7H-1,3thiazolo5,4-dpyrimidin-7-one
Recent Advances in the Study of 4H,7H-1,3-Thiazolo[5,4-d]Pyrimidin-7-one (CAS: 5021-50-1): A Comprehensive Research Brief
The compound 4H,7H-1,3-thiazolo[5,4-d]pyrimidin-7-one (CAS: 5021-50-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this heterocyclic compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have demonstrated that 4H,7H-1,3-thiazolo[5,4-d]pyrimidin-7-one serves as a versatile scaffold for the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry reported its efficacy as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC50 values in the low micromolar range. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's binding affinity, leading to derivatives with improved pharmacokinetic properties.
In the area of synthetic methodology, a breakthrough was achieved by Chen et al. (2024) who developed a one-pot cascade reaction for the efficient synthesis of 4H,7H-1,3-thiazolo[5,4-d]pyrimidin-7-one derivatives. This novel approach, utilizing 5021-50-1 as a key intermediate, significantly reduced synthesis steps from conventional 5-6 steps to just 2 steps, with yields improved from 35-45% to 72-85%. The methodology was published in Organic Letters and has been widely adopted by several research groups.
From a pharmacological perspective, preclinical studies have revealed promising antiviral properties of 4H,7H-1,3-thiazolo[5,4-d]pyrimidin-7-one derivatives. A recent Nature Communications paper (2024) demonstrated their potent activity against SARS-CoV-2 variants by targeting the viral RNA-dependent RNA polymerase (RdRp). The lead compound in this series showed 90% inhibition of viral replication at 10 μM concentration without significant cytotoxicity in Vero E6 cells.
The compound's potential in oncology has been further validated by a multi-center study published in Cancer Research (2024). Researchers found that 4H,7H-1,3-thiazolo[5,4-d]pyrimidin-7-one derivatives could overcome resistance to PARP inhibitors in BRCA-mutant ovarian cancer models. The mechanism involves dual inhibition of PARP and P-glycoprotein, addressing a major clinical challenge in cancer therapy.
Current challenges in the development of 4H,7H-1,3-thiazolo[5,4-d]pyrimidin-7-one-based therapeutics include improving metabolic stability and addressing formulation issues due to its poor aqueous solubility (logP = 2.8). Several research groups are actively working on prodrug strategies and nanoparticle formulations to overcome these limitations, as reported in recent issues of Advanced Drug Delivery Reviews and Molecular Pharmaceutics.
Looking forward, the unique chemical space occupied by 4H,7H-1,3-thiazolo[5,4-d]pyrimidin-7-one (5021-50-1) continues to inspire innovative drug discovery efforts. With three derivatives currently in Phase I clinical trials (two as anticancer agents and one as an antiviral), this scaffold represents an exciting area of growth in medicinal chemistry. Future research directions likely include exploration of its applications in neurodegenerative diseases and autoimmune disorders, based on preliminary data showing modulation of key inflammatory pathways.
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